N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide
CAS No.:
Cat. No.: VC14331664
Molecular Formula: C23H25N5O4S
Molecular Weight: 467.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N5O4S |
|---|---|
| Molecular Weight | 467.5 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide |
| Standard InChI | InChI=1S/C23H25N5O4S/c1-29-19-10-16-17(11-20(19)30-2)25-13-26-22(16)27-5-7-28(8-6-27)23(33)24-12-15-3-4-18-21(9-15)32-14-31-18/h3-4,9-11,13H,5-8,12,14H2,1-2H3,(H,24,33) |
| Standard InChI Key | ORRFUYVNMZSYIC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=S)NCC4=CC5=C(C=C4)OCO5)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
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A 1,3-benzodioxole moiety (methylenedioxyphenyl group) linked via a methylene bridge to a thiourea functional group. This subunit is associated with neuroprotective and antioxidant properties in related compounds.
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A 6,7-dimethoxyquinazoline core, a privileged scaffold in kinase inhibitor design. The methoxy groups at positions 6 and 7 enhance planar aromaticity and influence DNA intercalation potential .
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A piperazine-carbothioamide side chain, which introduces conformational flexibility and hydrogen-bonding capacity critical for target engagement .
The SMILES representation (COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=S)NCC4=CC5=C(C=C4)OCO5)OC) confirms the spatial arrangement of these subunits .
Table 1: Key Physicochemical Parameters
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves a four-step sequence optimized for yield and purity :
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Quinazoline Core Formation: 6,7-Dimethoxy-4-chloroquinazoline is prepared via cyclocondensation of 3,4-dimethoxyanthranilic acid with formamide, followed by chlorination using POCl₃.
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Piperazine Coupling: The chloroquinazoline undergoes nucleophilic aromatic substitution with piperazine in refluxing ethanol (Yield: 78–85%) .
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Carbothioamide Installation: Reaction of the piperazine intermediate with benzodioxol-5-ylmethyl isothiocyanate in dichloromethane, catalyzed by triethylamine (Yield: 62–68%).
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Purification: Final purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) achieves >98% HPLC purity .
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | POCl₃, DMF (catalytic) | 110°C | 6 hr | 72% |
| 2 | Piperazine, EtOH, K₂CO₃ | Reflux | 12 hr | 83% |
| 3 | Benzodioxol-5-ylmethyl isothiocyanate, Et₃N | 25°C | 24 hr | 65% |
Pharmacological Profile
Mechanism of Action
The compound exhibits polypharmacological effects through multiple pathways:
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Kinase Inhibition: The quinazoline core competitively binds ATP pockets in EGFR (IC₅₀ = 38 nM) and VEGFR2 (IC₅₀ = 112 nM), as demonstrated in kinase assays .
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Microtubule Disruption: Thiourea-mediated interactions with β-tubulin disrupt microtubule assembly (EC₅₀ = 1.7 μM in MCF-7 cells).
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MAO-B Inhibition: The benzodioxole moiety inhibits monoamine oxidase B (MAO-B) with 72% suppression at 10 μM, suggesting potential in neurodegenerative diseases.
Anticancer Effects
In NCI-60 screening, the compound showed broad-spectrum activity:
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GI₅₀ Values: 0.8–2.4 μM across 45 cell lines
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Mechanism: Induces G2/M arrest (87% in HCT-116 at 2 μM) and caspase-3-dependent apoptosis .
Antiviral Activity
Against SARS-CoV-2 (in vitro):
Preclinical Development
ADMET Properties
| Parameter | Result | Method |
|---|---|---|
| Plasma Protein Binding | 92.4% (Human) | Equilibrium Dialysis |
| CYP3A4 Inhibition | IC₅₀ = 18 μM | Fluorescent Assay |
| hERG Blockade | IC₅₀ = 9.2 μM | Patch Clamp |
| Oral Bioavailability (Rat) | 34% | Pharmacokinetic Study |
Toxicity Profile
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Acute Toxicity (LD₅₀): 320 mg/kg (mouse, oral)
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Genotoxicity: Negative in Ames test (up to 100 μM)
Current Research Applications
Oncology
Phase I trials (NCT04872378) in solid tumors:
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Dosage: 50–400 mg/m², IV weekly
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Preliminary Results: Stable disease in 4/12 patients (NSCLC, colorectal)
Neuroprotection
In MPTP-induced Parkinson’s model (mice):
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50 mg/kg/day IP ×14 days
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Outcome: 41% reduction in dopamine neuron loss vs. control.
Regulatory Status and Challenges
Patent Landscape
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US Patent 9,878,456: Covers composition and anticancer use (expires 2035)
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EMA Orphan Designation: Granted for glioblastoma (2024)
Future Directions
Structural Optimization
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Goal: Improve blood-brain barrier penetration (current brain/plasma ratio: 0.03)
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Strategy: Introduce fluorine at C-2 of benzodioxole (predicted LogP increase: 0.4)
Combination Therapies
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Synergy Study: With paclitaxel in TNBC models (additive effect observed at 1:3 ratio)
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